molecular formula C10H14O B3050640 2,5-Methano-1H-inden-7(4H)-one, hexahydro- CAS No. 27567-85-7

2,5-Methano-1H-inden-7(4H)-one, hexahydro-

Cat. No.: B3050640
CAS No.: 27567-85-7
M. Wt: 150.22 g/mol
InChI Key: BYLLPDFBHUIPKF-UHFFFAOYSA-N
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Description

2,5-Methano-1H-inden-7(4H)-one, hexahydro- is a chemical compound with the molecular formula C10H14O It is a bridged-ring compound, which means it has a unique structure that includes a bridge connecting two non-adjacent atoms in a ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- typically involves the hydrogenation of indene derivatives. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The process can be summarized as follows:

    Starting Material: Indene derivative

    Catalyst: Palladium on carbon (Pd/C)

    Conditions: High pressure and temperature

    Product: 2,5-Methano-1H-inden-7(4H)-one, hexahydro-

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Methano-1H-inden-7(4H)-one, hexahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be further reduced to form more saturated derivatives.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated or organometallic derivatives.

Scientific Research Applications

2,5-Methano-1H-inden-7(4H)-one, hexahydro- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Methano-1H-inden-7(4H)-one, hexahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Methano-1H-indene, octahydro-: Another bridged-ring compound with similar structural features.

    4,7-Methano-1H-indene, octahydro-: A related compound with a different bridging pattern.

Uniqueness

2,5-Methano-1H-inden-7(4H)-one, hexahydro- is unique due to its specific bridging pattern and functional groups, which confer distinct chemical and physical properties. Its unique structure makes it valuable for various applications in research and industry.

Properties

IUPAC Name

tricyclo[4.3.1.03,8]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-5-7-1-6-2-8(3-7)9(10)4-6/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLLPDFBHUIPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(=O)C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343676
Record name 2,5-Methano-1H-inden-7(4H)-one, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27567-85-7
Record name 2,5-Methano-1H-inden-7(4H)-one, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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